{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group through nucleophilic substitution reactions. The oxolane ring is then attached via a series of condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxolane ring may contribute to the compound’s stability and solubility, facilitating its interaction with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A compound with similar ester functionalities but different structural features.
Memantine: Shares some structural similarities but is used primarily in neurological applications.
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is unique due to its combination of a pyrazole ring with a difluoroethyl group and an oxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C11H17F2N3O |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H17F2N3O/c12-11(13)8-16-7-9(5-15-16)4-14-6-10-2-1-3-17-10/h5,7,10-11,14H,1-4,6,8H2 |
InChI Key |
HMXAOGUWRILFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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